Cas no 2591-17-5 (D-Luciferin)

D-Luciferin is a substrate for the enzyme luciferase, widely used in bioluminescence imaging (BLI) for in vitro and in vivo research applications. Its key advantages include high sensitivity, rapid light emission kinetics, and compatibility with live-cell and whole-animal imaging systems. The compound exhibits excellent stability and low background noise, enabling precise quantification of luciferase activity. D-Luciferin is essential for studying gene expression, cell proliferation, and tumor progression in preclinical models. Its water solubility and efficient cell permeability facilitate consistent and reproducible results. The product is available in high-purity formulations, ensuring optimal performance in both firefly and click beetle luciferase assays.
D-Luciferin structure
D-Luciferin structure
商品名:D-Luciferin
CAS番号:2591-17-5
MF:C11H8N2O3S2
メガワット:280.3228
MDL:MFCD00042929
CID:43210
PubChem ID:92934

D-Luciferin 化学的及び物理的性質

名前と識別子

    • (S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
    • D-(-)-Luciferin [Chemiluminescence Reagent]
    • (S)-2-(5-Fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
    • (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4thiazolecarboxylic acid
    • 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4S)-
    • D-Luciferin
    • D-Luciferin free acid
    • LUCIFERIN, D-(P)
    • (S)-2-(6-Hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic Acid
    • AURORA KA-6717
    • BEETLE LUCIFERIN
    • D(-)-Luciferin
    • D-(-)-Luciferin
    • D-Leciferin
    • D-LUCIFERIN FIREFLY
    • firefly liciferin
    • Firefly luciferin
    • firefly luciferin IV
    • LUCIFERIN
    • LUCIFERIN,D
    • nbsp
    • 4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
    • (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid
    • Photinus luciferin
    • 5TBB02N29K
    • D-firefly luciferin
    • D-Luciferin k Salt
    • (S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
    • (4S)-2-(6-hydr
    • MDL: MFCD00042929
    • インチ: 1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1
    • InChIKey: BJGNCJDXODQBOB-SSDOTTSWSA-N
    • ほほえんだ: S1C(C2=NC3C([H])=C([H])C(=C([H])C=3S2)O[H])=N[C@@]([H])(C(=O)O[H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 279.997634g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 279.997634g/mol
  • 単一同位体質量: 279.997634g/mol
  • 水素結合トポロジー分子極性表面積: 136Ų
  • 重原子数: 18
  • 複雑さ: 391
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 淡黄色粉末
  • 密度みつど: 1.4916 (rough estimate)
  • ゆうかいてん: 186°C(dec.)(lit.)
  • ふってん: 587.6°C at 760 mmHg
  • フラッシュポイント: 240.3ºC
  • 屈折率: 1.5650 (estimate)
  • PSA: 136.32000
  • LogP: 1.38410
  • ひせんこうど: D22 -36° (c = 1.2 in DMF)
  • マーカー: 4086
  • 最大波長(λmax): 360(H2O)(lit.)
  • ようかいせい: 水に微溶解する

D-Luciferin セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • 福カードFコード:8-10
  • 危険物標識: Xi
  • ちょぞうじょうけん:−20°C
  • リスク用語:R36/37/38

D-Luciferin 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

D-Luciferin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
M03620-1g
D-Luciferin
2591-17-5 95%
1g
¥ 5500 2022-04-26
TRC
S075945-50mg
(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
2591-17-5
50mg
$ 85.00 2022-06-03
LKT Labs
L8008-25 mg
D-Luciferin, firefly, Free Acid
2591-17-5 ≥98%
25mg
$255.90 2023-07-11
ChemScence
CS-4970-10mg
D-Luciferin
2591-17-5 99.87%
10mg
$55.0 2022-04-27
eNovation Chemicals LLC
D500670-1g
(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
2591-17-5 98%
1g
$180 2024-05-24
abcr
AB166290-1 g
D-Luciferin; .
2591-17-5
1g
€499.00 2021-09-16
BAI LING WEI Technology Co., Ltd.
337806-100MG
D-(-)-Luciferin, 99%
2591-17-5 99%
100MG
¥ 825 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3313-25 mg
D-Luciferin
2591-17-5 98.55%
25mg
¥1224.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D115508-250mg
D-Luciferin
2591-17-5 98%
250mg
¥757.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D115508-10mg
D-Luciferin
2591-17-5 98%
10mg
¥68.90 2023-09-03

D-Luciferin サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:2591-17-5)D-Luciferin
注文番号:A818071
在庫ステータス:in Stock/in Stock/in Stock
はかる:250mg/1g/5g
清らかである:99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 05:07
価格 ($):176.0/598.0/728.0

D-Luciferin 関連文献

D-Luciferinに関する追加情報

D-Luciferin (CAS No. 2591-17-5): A Comprehensive Overview of Its Biochemical Significance and Recent Applications

D-Luciferin, a naturally occurring compound with the chemical formula C30H22O8, is identified by its unique CAS number 2591-17-5. This molecule is widely recognized for its role as a substrate in bioluminescent reactions, particularly in the enzymatic reaction catalyzed by luciferase enzymes. The biochemical properties and applications of D-Luciferin have garnered significant attention in various scientific fields, including biotechnology, pharmaceutical research, and environmental monitoring.

The structure of D-Luciferin consists of a chromophore group responsible for its luminescent properties, making it an invaluable tool in assays that require real-time monitoring of biological processes. Recent advancements in synthetic chemistry have enabled the production of high-purity D-Luciferin, which has enhanced its utility in laboratory settings. The compound's stability and compatibility with a wide range of biological systems have made it a preferred choice for researchers studying metabolic pathways, cell signaling, and gene expression.

In the realm of pharmaceutical research, D-Luciferin has been explored for its potential applications in drug discovery and development. Its luminescent properties allow researchers to visualize and quantify biological processes at the molecular level, facilitating the identification of novel therapeutic targets. For instance, studies have demonstrated its effectiveness in imaging cancer cells and tracking the progression of diseases such as neurodegenerative disorders. The compound's ability to emit light upon enzymatic reaction makes it an excellent candidate for high-throughput screening assays, where rapid and accurate detection of biological activity is crucial.

The use of D-Luciferin in environmental science has also gained prominence due to its sensitivity to environmental pollutants. Researchers have employed this compound to detect and quantify levels of certain contaminants in water and soil samples. By measuring the intensity of bioluminescence produced by D-Luciferin-luciferase reactions, scientists can assess the impact of environmental stressors on microbial communities. This application has been particularly valuable in monitoring the health of ecosystems and evaluating the effectiveness of remediation strategies.

Recent studies have further expanded the applications of D-Luciferin beyond traditional bioluminescent assays. For example, researchers have investigated its potential use as a fluorescent probe in live-cell imaging techniques. The compound's ability to emit light without causing significant photobleaching has made it a useful tool for long-term imaging studies. Additionally, D-Luciferin has been explored as a component in biosensors designed to detect specific biomolecules or pathogens. These innovative applications highlight the versatility of D-Luciferin as a biochemical tool.

The synthesis and purification of D-Luciferin have also seen significant improvements in recent years. Advances in synthetic methodologies have enabled the production of enantiomerically pure forms of the compound, which is essential for applications requiring high specificity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring that D-Luciferin remains a reliable and cost-effective reagent for scientific research.

The future prospects for D-Luciferin are promising, with ongoing research exploring new applications and refining existing ones. As our understanding of biological systems continues to evolve, the demand for tools like D-Luciferin is expected to grow. Its role in advancing our knowledge of cellular processes, disease mechanisms, and environmental health underscores its importance as a biochemical reagent.

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